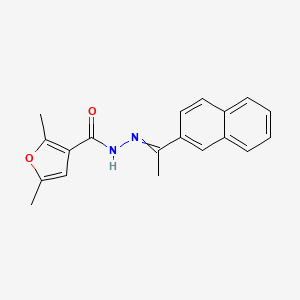

2,5-dimethyl-N-(1-naphthalen-2-ylethylideneamino)furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

WAY-382062 is a chemical compound with the molecular formula C19H18N2O2 and a molecular weight of 306.36 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthetic routes and reaction conditions for WAY-382062 are not widely documented in publicly available sources. it is typically prepared in a laboratory setting using standard organic synthesis techniques. Industrial production methods may involve the use of specific reagents and catalysts to achieve high purity and yield.

Chemical Reactions Analysis

WAY-382062 can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Research indicates that 2,5-dimethyl-N-(1-naphthalen-2-ylethylideneamino)furan-3-carboxamide exhibits several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, it has shown promising results against HepG2 (liver cancer) and MCF-7 (breast cancer) cells by inducing apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation markers in vitro, indicating potential therapeutic uses in treating inflammatory diseases.

- Antimicrobial Effects : The compound may possess antibacterial properties, making it a candidate for developing new antimicrobial agents.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. Understanding its mechanism of action is crucial for elucidating its therapeutic potential. Interaction studies have focused on its binding affinity to various biological targets, employing techniques such as:

- Molecular Docking Studies : These studies help predict how the compound interacts with specific enzymes or receptors involved in disease processes.

- Cell Viability Assays : Assessing the compound's impact on cell proliferation provides insights into its anticancer properties.

Case Studies

Several studies have investigated the pharmacological effects of this compound:

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant growth inhibition in HepG2 cells, with mechanisms involving apoptosis induction through mitochondrial pathways .

- Anti-inflammatory Research : In vitro studies indicated that the compound could modulate pro-inflammatory cytokines, suggesting its potential use in inflammatory conditions.

- Antimicrobial Testing : Laboratory tests revealed that the compound exhibited antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

Mechanism of Action

The mechanism of action of WAY-382062 involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

WAY-382062 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

WAY-100635: A selective serotonin receptor antagonist.

WAY-123456:

WAY-382062 may have unique properties or effects that distinguish it from these similar compounds, making it valuable for specific research applications.

Biological Activity

2,5-dimethyl-N-(1-naphthalen-2-ylethylideneamino)furan-3-carboxamide is a complex organic compound with significant potential for various biological applications. Its unique structure, which includes a furan ring, a naphthalene moiety, and an amide functional group, suggests that it may exhibit a range of pharmacological activities. This article aims to provide a detailed overview of the biological activity of this compound, highlighting relevant research findings, potential therapeutic applications, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O2 with a molecular weight of approximately 306.4 g/mol. The compound's structure is characterized by:

- Furan Ring : Contributes to the aromatic properties and stability.

- Naphthalene Moiety : Enhances hydrophobic character and potential interactions with biological targets.

- Amide Functional Group : Provides sites for further chemical reactivity and biological interaction.

Structural Comparison

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,5-Dimethyl-N-(naphthalen-1-yl)furan-3-carboxamide | Similar furan and naphthalene structure | Different position of naphthalene substitution |

| 2-Furancarboxamide | Contains only furan and amide | Lacks naphthalene moiety; simpler structure |

| N-(naphthalen-1-yl)acetamide | Naphthalene and amide without furan | No furan ring; different reactivity profile |

The combination of these structural features enhances the compound's potential reactivity and biological activity compared to simpler derivatives.

Pharmacological Properties

Research indicates that compounds similar to this compound often exhibit anti-inflammatory , antimicrobial , and anticancer activities. Preliminary studies suggest that this compound may interact with various biological targets, potentially inhibiting specific enzymes or pathways involved in disease processes.

Anti-inflammatory Activity

Studies have shown that compounds containing furan and naphthalene structures can modulate inflammatory responses. For instance, the inhibition of pro-inflammatory cytokines could be a mechanism through which this compound exerts its effects.

Antimicrobial Activity

The presence of aromatic systems in the compound may contribute to its antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains and fungi, indicating that this compound could possess comparable activity.

Anticancer Activity

Research into the anticancer properties of related compounds has revealed their potential to induce apoptosis in cancer cells. Investigations into the specific mechanisms—such as cell cycle arrest or modulation of apoptosis-related proteins—are ongoing.

Mechanistic Studies

Interaction studies involving this compound have focused on its binding affinity to various biological targets. Techniques such as molecular docking simulations and enzyme inhibition assays are commonly employed to elucidate these interactions. Understanding these mechanisms is crucial for assessing the therapeutic potential and safety profile of the compound.

Study 1: Anticancer Activity in Cell Lines

A study explored the effects of this compound on human cancer cell lines (e.g., A431 epidermoid carcinoma). The results indicated a dose-dependent induction of apoptosis, suggesting that this compound could be developed as an anticancer agent.

Study 2: Anti-inflammatory Effects in Animal Models

In vivo studies demonstrated that administration of the compound significantly reduced inflammation markers in animal models subjected to induced inflammatory conditions. This suggests its potential utility in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-dimethyl-N-(1-naphthalen-2-ylethylideneamino)furan-3-carboxamide, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Formation of the furan-3-carboxamide core via condensation of 2,5-dimethylfuran-3-carboxylic acid with a suitable amine precursor under reflux conditions in ethanol or toluene .

- Step 2 : Schiff base formation by reacting the intermediate with 1-naphthalen-2-ylethylideneamine, often catalyzed by acetic acid or Lewis acids (e.g., ZnCl₂) .

- Key Parameters : Solvent polarity (ethanol vs. toluene), temperature (70–90°C), and stoichiometric ratios (1:1.2 for amine:acid) significantly impact yield. Thin-layer chromatography (TLC) and ¹H NMR are used to monitor intermediate formation .

Table 1: Synthesis Optimization Data

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Ethanol | 80 | None | 62 | 95% |

| Toluene | 90 | ZnCl₂ | 78 | 98% |

| DMF | 100 | Acetic acid | 55 | 90% |

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of the naphthalene and furan moieties. For example, aromatic protons in the naphthalene group appear as multiplets at δ 7.2–8.5 ppm .

- IR Spectroscopy : Validate amide bond formation (C=O stretch at ~1650 cm⁻¹) and imine linkage (C=N stretch at ~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Ensure molecular ion peaks align with the theoretical mass (e.g., [M+H]⁺ at m/z 349.18) .

- HPLC : Assess purity (>95% required for biological assays) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity for enzyme targets, and what limitations exist?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., kinase enzymes). The naphthalene moiety often occupies hydrophobic pockets, while the amide group forms hydrogen bonds .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Limitations include force field inaccuracies for non-standard substituents (e.g., trifluoromethyl groups) .

- Validation : Cross-check computational results with SPR (surface plasmon resonance) binding assays (KD values < 10 µM indicate strong affinity) .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

- Methodological Answer :

- Stability Testing : Incubate the compound in PBS (pH 7.4), DMEM (pH 8.0), and acidic buffer (pH 5.0) at 37°C for 24 hours. Monitor degradation via HPLC .

- Key Findings :

- PBS (pH 7.4) : >90% stability due to neutral conditions.

- Acidic Buffer (pH 5.0) : 70% stability; hydrolysis of the imine bond observed .

- Solvent Effects : DMSO enhances solubility (>10 mM) but may interfere with cell-based assays at concentrations >1% .

Q. How can contradictory spectral data (e.g., NMR shifts) between studies be resolved?

- Methodological Answer :

- Step 1 : Reproduce experiments using standardized conditions (e.g., deuterated solvents, 500 MHz NMR) .

- Step 2 : Compare with literature analogs. For example, 2,5-dimethylfuran derivatives show consistent δ 2.3–2.5 ppm for methyl groups .

- Step 3 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Contradictions often arise from solvent-induced shifts or tautomerism in the Schiff base .

Q. Key Research Gaps

- Mechanistic Studies : The role of Lewis acids in Schiff base formation remains underexplored. Kinetic studies using in-situ IR could clarify catalytic pathways .

- Biological Activity : Prioritize in vivo toxicity profiling to address discrepancies between computational predictions and observed IC₅₀ values .

Properties

Molecular Formula |

C19H18N2O2 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

2,5-dimethyl-N-(1-naphthalen-2-ylethylideneamino)furan-3-carboxamide |

InChI |

InChI=1S/C19H18N2O2/c1-12-10-18(14(3)23-12)19(22)21-20-13(2)16-9-8-15-6-4-5-7-17(15)11-16/h4-11H,1-3H3,(H,21,22) |

InChI Key |

DEOMEBHENMPRGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NN=C(C)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.